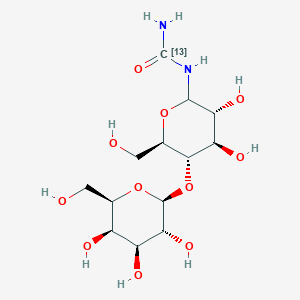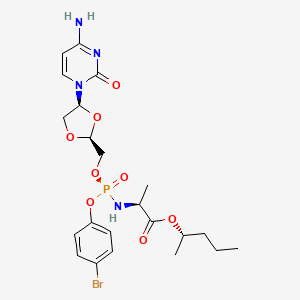
N-DBCO-N-bis(PEG2-NHS ester)
描述
N-DBCO-N-bis(PEG2-NHS ester) is a compound used primarily in the field of click chemistry. It is a polyethylene glycol (PEG)-based linker that contains dibenzocyclooctyne (DBCO) and N-hydroxysuccinimide (NHS) ester groups. This compound is particularly useful in bioconjugation and the synthesis of proteolysis-targeting chimeras (PROTACs) due to its ability to react with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
作用机制
Target of Action
The primary target of N-DBCO-N-bis(PEG2-NHS ester) are molecules containing Azide groups . The compound is a click chemistry reagent and contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these Azide groups .
Mode of Action
The DBCO group in the compound is a strained cyclooctyne and reacts spontaneously with azide groups to form stable triazole links with the target molecule . The NHS esters are activated towards attack from nucleophiles such as amines and alcohols to form amides or esters respectively .
Biochemical Pathways
The compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Result of Action
The result of the action of N-DBCO-N-bis(PEG2-NHS ester) is the formation of stable triazole links with molecules containing Azide groups . This reaction is part of the click chemistry process, which is known for its specificity and efficiency. The compound also plays a crucial role in the synthesis of PROTACs, leading to the selective degradation of target proteins .
Action Environment
The action of N-DBCO-N-bis(PEG2-NHS ester) is influenced by the chemical environment. The NHS esters in the compound can react with primary amines at neutral or slightly basic conditions
生化分析
Biochemical Properties
N-DBCO-N-bis(PEG2-NHS ester) interacts with various enzymes, proteins, and other biomolecules. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This interaction forms stable triazole links with the target molecule .
Cellular Effects
It is known that this compound can influence cell function by interacting with various biomolecules .
Molecular Mechanism
N-DBCO-N-bis(PEG2-NHS ester) exerts its effects at the molecular level through various mechanisms. One of the key mechanisms is the formation of stable triazole links with target molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-DBCO-N-bis(PEG2-NHS ester) typically involves the conjugation of DBCO with PEG and NHS ester groups. The reaction conditions often include:
Solvent: Organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Temperature: Room temperature to slightly elevated temperatures.
Catalysts: No catalysts are generally required due to the high reactivity of the NHS ester and DBCO groups.
Industrial Production Methods
Industrial production of N-DBCO-N-bis(PEG2-NHS ester) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Techniques such as column chromatography and recrystallization to ensure high purity of the final product
化学反应分析
Types of Reactions
N-DBCO-N-bis(PEG2-NHS ester) primarily undergoes:
Click Chemistry Reactions: Specifically, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.
Substitution Reactions: The NHS ester groups react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Azide-containing molecules, primary amines.
Conditions: Mild conditions, often at room temperature, without the need for metal catalysts.
Major Products
SPAAC Reaction: Forms triazole-linked products.
Substitution Reaction: Forms amide-linked products
科学研究应用
N-DBCO-N-bis(PEG2-NHS ester) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules.
Medicine: Integral in the development of targeted drug delivery systems and PROTACs.
Industry: Employed in the production of advanced materials and nanotechnology
相似化合物的比较
Similar Compounds
- DBCO-PEG4-NHS ester
- DBCO-PEG6-NHS ester
- DBCO-PEG12-NHS ester
Uniqueness
N-DBCO-N-bis(PEG2-NHS ester) is unique due to its:
- Short PEG Linker : Provides a balance between flexibility and stability.
- High Reactivity : The DBCO and NHS ester groups ensure efficient and rapid reactions under mild conditions .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46N4O14/c46-34(11-12-35(47)43-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)43)42(19-23-56-27-25-54-21-17-40(52)58-44-36(48)13-14-37(44)49)20-24-57-28-26-55-22-18-41(53)59-45-38(50)15-16-39(45)51/h1-8H,11-29H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJNKGPVOIXRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46N4O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2128735-29-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2128735-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene](/img/structure/B3325354.png)









![tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3325430.png)


![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B3325455.png)
